
Urushiol III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urushiol III is a member of catechols.
Scientific Research Applications
Antibacterial Effects
- Urushiol has demonstrated antibacterial effects against Helicobacter pylori, which could be beneficial for treating abdominal discomfort (Suk et al., 2011).
Anticancer Applications
- Urushiol has shown potential as a chemotherapeutic agent, inducing apoptosis in human gastric cancer cells through a p53-dependent pathway (Seaho Kim et al., 2013).
- It also exhibits cytotoxic effects on human ovarian cancer cells, suggesting its utility as an antitumor agent (Ju‐Youn Choi et al., 2001).
Antimicrobial Activity
- Synthesized urushiol derivatives have shown broad antimicrobial spectrum activity against food spoilage and pathogenic microorganisms (Jeong-Yong Cho et al., 2015).
Material Science and Engineering
- Urushiol-metal polymers have been used in creating anticorrosive coatings due to their resistance against chemical medias (Xuelin Zheng et al., 2014).
- The development of urushiol analogues for metal protection materials, showcasing improved performance similar to natural urushiol (Zengfeng Wei et al., 2019).
Biomedical and Toxicological Studies
- Research on the absorption and metabolism of urushiol derivatives in the body through animal experiments has provided insights into their biological impact and potential medicinal applications (H. Jeong et al., 2020).
Novel Drug Delivery Systems
- Studies have explored the development of urushiol-loaded polymeric micelles for enhanced anticancer activity, showing potential for clinical use in cancer treatment (Hao Zhou et al., 2020).
Environmental Applications
- Natural urushiol has been evaluated as a novel underwater adhesive, inspired by the adhesive role of catechol functional groups in aquatic environments (Hyeondoo Je et al., 2021).
Detoxification and Allergy Neutralization
- Techniques for the biological detoxification of urushiol using mushroom species have been investigated, aiming to reduce its allergenic properties for safer use in various applications (H. Choi et al., 2007).
- Ionization methods have been applied to urushiols to neutralize their allergy-inducing properties, enhancing their usability (H. Jeong et al., 2020).
properties
CAS RN |
492-91-1 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
3-[(8E,11E)-pentadeca-8,11-dienyl]benzene-1,2-diol |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h4-5,7-8,15,17-18,22-23H,2-3,6,9-14,16H2,1H3/b5-4+,8-7+ |
InChI Key |
RMTXUPIIESNLPW-AOSYACOCSA-N |
Isomeric SMILES |
CCC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)O |
SMILES |
CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O |
Canonical SMILES |
CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



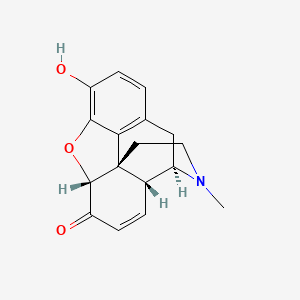
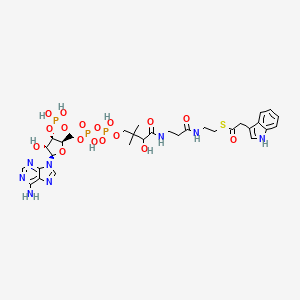
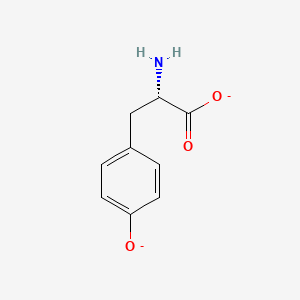
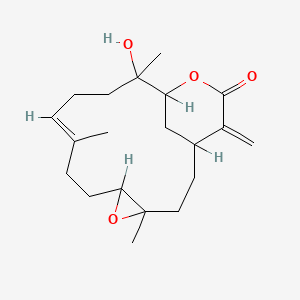
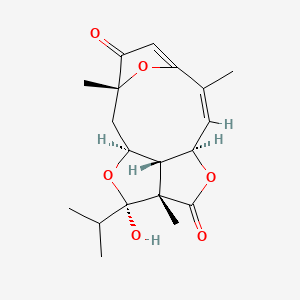


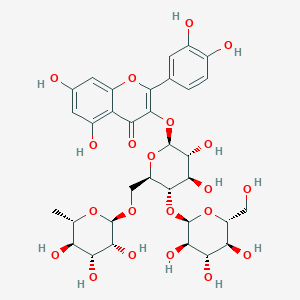
![1-ethyl-6-methyl-3-[(E)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1233391.png)
![N-(3-methylphenyl)-2-[4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide](/img/structure/B1233394.png)


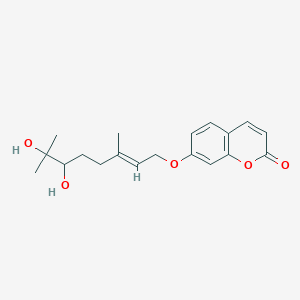
![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)